molecular formula C12H12ClN3O B1429936 2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride CAS No. 1423027-48-8

2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride

Cat. No.: B1429936
CAS No.: 1423027-48-8
M. Wt: 249.69 g/mol
InChI Key: GUXNTNBUOQJOKA-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride is a spirocyclic oxindole, a class of compounds that has garnered significant interest in modern organic synthesis and drug discovery . The spirooxindole core is a privileged, three-dimensional scaffold that allows access to underexplored chemical space and is known to impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, compared to flat aromatic structures . The incorporation of a pyrrolidine ring spiro-fused at the 3-position of the oxindole creates a rigid, dense framework ideal for probing novel biological interactions. This specific compound is of high value for researchers developing new pharmacologically active molecules. Spirooxindoles, particularly those with pyrrolidine rings, are frequently investigated for their diverse biological activities. These activities include serving as acetylcholinesterase inhibitors, antimicrobial agents, insecticides, and antitumor compounds . The 4'-carbonitrile moiety provides a versatile handle for further synthetic elaboration, enabling the creation of libraries for structure-activity relationship (SAR) studies. Molecular docking studies on closely related 6'-amino-5'-cyano-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyridine]-3'-carboxamides have demonstrated affinity for bacterial regulator proteins like PqsR of Pseudomonas aeruginosa , with binding energies in the range of -5.8 to -8.2 kcal/mol, suggesting potential for developing new anti-infective agents . Furthermore, some derivatives have shown moderate antibacterial effects against Pseudomonas aeruginosa and good antioxidant properties in a test with the 1,1-diphenyl-2-picrylhydrazyl radical . Researchers can utilize this compound as a key synthetic intermediate to explore these and other applications, including as a building block for the stereoselective synthesis of more complex spirocyclic architectures . Please note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-oxospiro[1H-indole-3,4'-pyrrolidine]-3'-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O.ClH/c13-5-8-6-14-7-12(8)9-3-1-2-4-10(9)15-11(12)16;/h1-4,8,14H,6-7H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXNTNBUOQJOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(CN1)C3=CC=CC=C3NC2=O)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile hydrochloride typically involves a [3+2] cycloaddition reaction. One common method includes the reaction of N-methylglycine, isatin, benzaldehyde, and cyanoacetylphthalazine in ethanol under reflux conditions. This one-pot condensation reaction leads to the formation of the spiro-pyrrolidine derivative . The reaction is chemo-, stereo-, and regioselective, making it a valuable method for synthesizing spirocyclic compounds .

Chemical Reactions Analysis

2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

  • Antimicrobial Activity :
    • Research indicates that spirocyclic compounds can exhibit significant antimicrobial properties. For example, molecular docking studies have shown that derivatives similar to 2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile can bind effectively to bacterial proteins, suggesting potential use as antibacterial agents against pathogens like Pseudomonas aeruginosa .
  • Anticancer Properties :
    • Several studies have demonstrated the anticancer potential of spirocyclic compounds. In particular, spiro[indole] derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds derived from similar scaffolds have shown IC50 values comparable to established chemotherapeutic agents .
  • Neuroprotective Effects :
    • The neuroprotective properties of indole derivatives have been explored in various contexts. Compounds with similar structures have been reported to exhibit anticonvulsant and neuroprotective effects in animal models, indicating their potential for treating neurological disorders .

Case Study 1: Antimicrobial Activity against Pseudomonas aeruginosa

In a study focused on the binding affinity of spirocyclic compounds to the PqsR protein in Pseudomonas aeruginosa, molecular docking revealed binding energies ranging from -5.8 to -8.2 kcal/mol for several derivatives of 2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]. These findings suggest a promising pathway for developing new antimicrobial agents targeting resistant bacterial strains .

Case Study 2: Anticancer Efficacy

A series of synthesized spirocyclic compounds were tested for cytotoxicity against various cancer cell lines. Notably, one derivative demonstrated an IC50 value of approximately 25 μM against breast cancer cells, indicating comparable efficacy to doxorubicin. This highlights the potential of these compounds in cancer therapy .

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Spiro[indole-3,4'-piperidine] Derivatives

Benzyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-10-carboxylate () shares a spirocyclic indole core but substitutes pyrrolidine with a six-membered piperidine ring. This structural difference impacts conformational flexibility and steric bulk. The synthesis route involves (4-methoxyphenyl) hydrazine hydrochloride and benzyl 4-formylpiperidine-1-carboxylate under acidic conditions . Unlike the target compound, this analog includes a methoxy group and a benzyl carboxylate ester, enhancing lipophilicity but reducing polarity compared to the cyano group in the target .

Spiro[indoline-pyrroloimidazole] Derivatives

3',5'-Diamino-1-(4-chlorobenzyl)-5-fluoro-2-oxo-1'-phenylspiro[indoline-3,7'-pyrrolo[1,2-c]imidazole]-6'-carbonitrile (19d) () introduces a pyrroloimidazole ring system instead of pyrrolidine. With a molecular weight of 452.52 g/mol (C₂₆H₂₀N₄O₂S), this compound features a thiophen-2-yl substituent and a chlorobenzyl group, which increase steric complexity and electronic diversity. Single-crystal X-ray studies (monoclinic P2₁/c, Z=4) reveal a denser packing structure (V = 2233.0 ų) compared to the target compound, suggesting higher molecular rigidity .

Substituent Variations

Its synthesis involves a 1H-indol-3-yl carbonyl group, which may improve binding affinity in biological systems compared to the simpler cyano group in the target compound .

Comparison with Functional Group Analogs

Pyridine-Based Derivatives

lists pyridine derivatives with oxo and cyano groups, such as 2-Oxo-1,2-dihydropyridine-4-carbonitrile (similarity score: 0.94). While these lack the spirocyclic architecture, their planar structures and electron-withdrawing cyano groups suggest comparable reactivity in nucleophilic substitutions.

Amide-Linked Compounds

(E)-2-Cyano-3-phenyl-N-(thiazol-2-yl)acrylamide () shares a cyano group but replaces the spiro system with an acrylamide-thiazole scaffold. This compound’s linear structure and amide linkage may enhance solubility in aqueous media, contrasting with the target’s hydrochloride salt form .

Data Tables

Table 1: Structural Comparison of Spirocyclic Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System
2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride C₁₅H₁₅ClN₄O 249.7 4'-Cyano, hydrochloride salt Indole-pyrrolidine
Benzyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-10-carboxylate C₂₄H₂₆N₂O₃ 390.5 5-Methoxy, benzyl carboxylate Indole-piperidine
3',5'-Diamino-1-(4-chlorobenzyl)-...-6'-carbonitrile (19d) C₂₆H₂₀N₄O₂S 452.5 Thiophen-2-yl, 4-chlorobenzyl Indoline-pyrroloimidazole

Table 2: Functional Group Analogs

Compound Name Similarity Score Key Features
2-Oxo-1,2-dihydropyridine-4-carbonitrile 0.94 Planar pyridine, cyano group
(E)-2-Cyano-3-phenyl-N-(thiazol-2-yl)acrylamide - Acrylamide-thiazole, cyano group

Research Implications

However, its discontinued status highlights challenges in scalability or stability, necessitating further optimization of synthetic routes or salt forms . Derivatives with sulfur-containing substituents (e.g., thiophene) or expanded ring systems (e.g., piperidine) demonstrate enhanced structural diversity, which could be leveraged for tailored pharmacokinetic properties .

Biological Activity

2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate indole and pyrrolidine moieties. Various synthetic routes have been explored to optimize yield and purity, with some methods employing cycloaddition reactions to form the spirocyclic structure effectively.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research demonstrated that derivatives of spirocyclic compounds exhibit selective cytotoxicity towards several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The IC50 values for these compounds ranged from 5.7 µg/mL to 21.3 µg/mL , indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
MCF-75.837.6
HCT-1165.721.6
HepG-219.221.6

The observed cytotoxic effects are attributed to the induction of apoptosis in cancer cells, characterized by increased levels of pro-apoptotic markers such as p53 and caspase-3, alongside decreased levels of anti-apoptotic proteins like Bcl-2 .

The mechanism by which 2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile exerts its effects involves several pathways:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It may also interfere with the cell cycle progression in cancerous cells.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been linked to the cytotoxic effects observed in various studies.

Case Studies

A notable study investigated the efficacy of spirocyclic oxindoles in vitro against multiple cancer types. The findings indicated that compounds similar to 2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile showed a marked increase in apoptosis markers when treated with these compounds compared to untreated controls .

Another study highlighted the development of new spirocyclic analogs that demonstrated enhanced selectivity for cancer cells over normal cells. This selectivity is crucial for minimizing side effects during treatment .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves spirocyclization via [3+2] cycloaddition or multicomponent reactions. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalysts like piperidine. Optimization requires monitoring dihedral angles (e.g., C26–C9–C10–C11 at −45.4°) to ensure proper ring puckering . Purity is verified via HPLC and NMR, with crystallization in ethanol/water mixtures improving yield .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving spiro-conformations and bond angles (e.g., N3–C25–C8 at 107.6°). Data collection with APEX2 software and refinement via SHELXL validate intramolecular interactions . Complementary techniques include FT-IR for functional groups (C≡N stretch at ~2200 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazard mitigation:

  • Use PPE (nitrile gloves, lab coats) to avoid skin contact.
  • Store in airtight containers at 2–8°C, away from oxidizers.
  • Neutralize spills with inert adsorbents (e.g., vermiculite) and ventilate areas .

Advanced Research Questions

Q. How do substituents on the spiro-pyrrolidine ring influence conformational stability, and how can this be quantified?

  • Methodological Answer : Substituents like thiophene or indole (e.g., in ) alter torsion angles (e.g., C19–C8–N1–C7 at 65.8°), affecting ring strain. Computational tools (DFT/B3LYP) calculate energy barriers for ring inversion. SC-XRD data (e.g., O2–C25–N3 angle at 126.6°) correlate with steric effects .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the nitrile group. Use LC-MS to identify degradants (e.g., carboxylic acid derivatives). Buffered solutions (pH 4–6) enhance stability, while alkaline conditions (pH >8) accelerate decomposition .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodological Answer : Molecular docking (AutoDock Vina) with target proteins (e.g., kinases) evaluates binding affinities. Pharmacophore models prioritize interactions with the spiro-carbonitrile moiety. MD simulations (GROMACS) assess conformational flexibility in aqueous environments .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in bond lengths (e.g., C=O at 1.21 Å in XRD vs. 1.23 Å in DFT) arise from crystal packing effects. Validate with solid-state NMR to distinguish static (XRD) vs. dynamic (solution NMR) conformations. Use Hirshfeld surface analysis to quantify intermolecular forces .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride
Reactant of Route 2
2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride

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